![molecular formula C9H16ClNO B7526772 [1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol](/img/structure/B7526772.png)
[1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol, also known as CPPM, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. CPPM is a versatile molecule that can be synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and possible future directions.
Wirkmechanismus
[1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol is believed to act as a dopamine D3 receptor antagonist and a sigma-1 receptor agonist. It has been shown to have a high affinity for both receptors and can modulate their activity. The dopamine D3 receptor is involved in the regulation of dopamine release, while the sigma-1 receptor is involved in various cellular processes, such as calcium signaling and protein folding.
Biochemical and Physiological Effects:
[1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, [1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol has been shown to decrease locomotor activity, increase catalepsy, and impair memory and learning. It has also been shown to modulate the release of dopamine and other neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol has several advantages and limitations for use in lab experiments. One of the advantages is its high affinity for dopamine D3 receptors, which makes it a useful tool for studying the role of these receptors in various diseases. However, one of the limitations is its potential toxicity and side effects, which can affect the interpretation of the results.
Zukünftige Richtungen
There are several possible future directions for research on [1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and glutamate systems. Additionally, [1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol can be used as a building block for the synthesis of other compounds, which can lead to the discovery of new drugs and therapeutic agents.
In conclusion, [1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol is a versatile molecule that has potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on [1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol can lead to the discovery of new drugs and therapeutic agents for the treatment of various diseases.
Synthesemethoden
[1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol can be synthesized using different methods, such as the Grignard reaction, reductive amination, and Mannich reaction. One of the most common methods involves the reaction of 1-(2-chloroprop-2-enyl)piperidine with formaldehyde and sodium borohydride, which results in the formation of [1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol.
Wissenschaftliche Forschungsanwendungen
[1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol has been studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and organic synthesis. In medicinal chemistry, [1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol has been investigated as a potential drug candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuropharmacology, [1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol has been studied for its effects on the central nervous system, particularly its interaction with dopamine receptors. In organic synthesis, [1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol has been used as a building block for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
[1-(2-chloroprop-2-enyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-8(10)6-11-4-2-9(7-12)3-5-11/h9,12H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLFCQIZDCWHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCC(CC1)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]quinoline-2-carboxamide](/img/structure/B7526705.png)
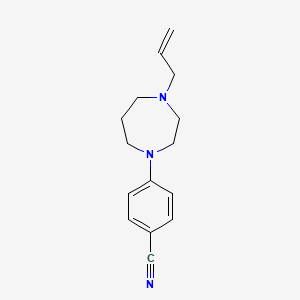
![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7526723.png)
![[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone](/img/structure/B7526752.png)
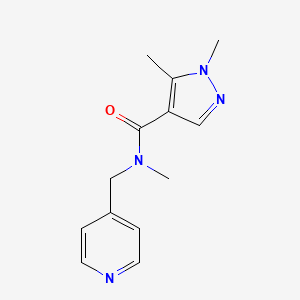
![3-(carbamoylamino)-N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]-3-(3-methylphenyl)propanamide](/img/structure/B7526769.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7526778.png)
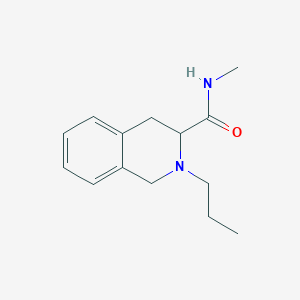
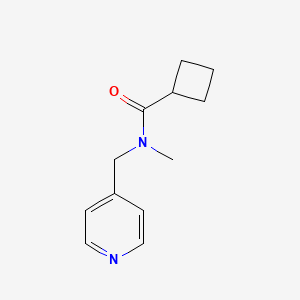
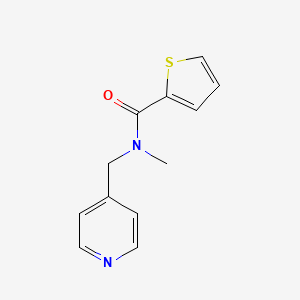
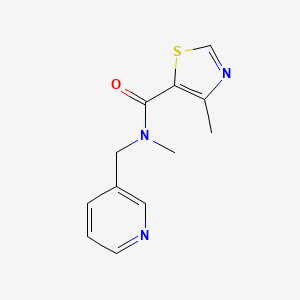
![N-cyclopropyl-N-ethyl-2-[4-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]piperazin-1-yl]acetamide](/img/structure/B7526799.png)
